4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 588673-54-5
VCID: VC2014189
InChI: InChI=1S/C12H15N3OS/c1-8-5-4-6-10(7-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
SMILES: CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2C
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol

4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 588673-54-5

Cat. No.: VC2014189

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol - 588673-54-5

Specification

CAS No. 588673-54-5
Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
IUPAC Name 4-methyl-3-[1-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H15N3OS/c1-8-5-4-6-10(7-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
Standard InChI Key NLTQFKRQWMFDAF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2C
Canonical SMILES CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2C

Introduction

Chemical Identity and Properties

4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by a triazole ring system with multiple functional groups. The compound features a core 1,2,4-triazole heterocyclic structure substituted with a methyl group, a thiol group, and a 3-methylphenoxyethyl moiety. These structural elements contribute to its unique physicochemical properties and potential biological activities.

Basic Chemical Information

The compound's basic chemical properties are summarized in Table 1:

PropertyValue
CAS Number588673-54-5
Molecular FormulaC₁₂H₁₅N₃OS
Molecular Weight249.33 g/mol
IUPAC Name4-methyl-3-[1-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Standard InChIInChI=1S/C12H15N3OS/c1-8-5-4-6-10(7-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
Standard InChIKeyNLTQFKRQWMFDAF-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2C
PubChem Compound ID4992886
Hazard ClassificationIrritant

The physical state of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol at room temperature is typically a solid. The compound contains several functional groups that influence its chemical behavior, including the triazole ring, thiol group, and phenoxy moiety. The 3-methylphenoxy group contributes to the compound's lipophilicity, while the triazole ring and thiol group are responsible for its potential ability to form hydrogen bonds and coordinate with metal ions.

Structural Features

The molecular structure of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is characterized by several key features:

  • A five-membered 1,2,4-triazole ring containing three nitrogen atoms in positions 1, 2, and 4

  • A thiol (-SH) group attached to position 3 of the triazole ring (or alternatively exists as the thione tautomer)

  • A methyl group at the N-4 position of the triazole ring

  • A 1-(3-methylphenoxy)ethyl substituent at position 5 of the triazole ring, which consists of:

    • A 3-methylphenoxy group (meta-tolyloxy)

    • An ethyl linker connecting the phenoxy group to the triazole ring

The compound exhibits tautomerism between the thiol form (4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol) and the thione form (4-methyl-3-[1-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione), with the thione form often predominating in the solid state.

Synthesis and Preparation Methods

The synthesis of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps that require careful control of reaction conditions. Based on synthetic approaches for similar triazole derivatives, the following general synthetic routes can be proposed.

General Synthetic Approaches

The synthesis of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

  • Preparation of appropriate hydrazide compounds as precursors

  • Conversion of hydrazides to thiosemicarbazides

  • Cyclization of thiosemicarbazides to form the triazole ring

  • Introduction of the 3-methylphenoxy substituent through appropriate chemical transformations

As demonstrated in studies of similar compounds, a common approach involves the cyclization reaction of substituted thiosemicarbazides under basic or acidic conditions to form the triazole-thiol core structure .

Chemical Reactivity

The reactivity of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is largely determined by its functional groups, particularly the triazole ring and the thiol group.

Triazole Ring Reactivity

The 1,2,4-triazole ring system exhibits specific reactivity patterns:

  • Nucleophilic properties due to the nitrogen atoms in the ring

  • Ability to form hydrogen bonds through the nitrogen atoms

  • Potential for coordination with metal ions, making it useful in the development of metal complexes

  • Stability under various reaction conditions due to its aromatic character

Thiol Group Reactivity

The thiol group (-SH) or its tautomeric thione form (C=S) contributes significantly to the compound's reactivity:

  • Oxidation reactions can lead to the formation of disulfides

  • Nucleophilic properties allow for alkylation reactions at the sulfur atom

  • Potential for metal coordination through the sulfur atom

  • Ability to participate in addition reactions with unsaturated systems

The reactivity of the thiol/thione group makes 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol a versatile building block for the synthesis of more complex derivatives with potentially enhanced biological activities.

Biological Activities and Applications

4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, like many 1,2,4-triazole derivatives, is expected to exhibit various biological activities that make it of interest in medicinal and agricultural chemistry.

Agricultural Applications

Triazole derivatives have found extensive applications in agriculture, particularly as fungicides. The structural features of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol suggest potential agricultural applications:

  • Fungicidal activity against plant pathogens

  • Potential herbicidal properties

  • Plant growth regulation effects

The balanced lipophilicity and hydrophilicity provided by the 3-methylphenoxy group and the triazole-thiol moiety, respectively, may contribute to effective uptake and translocation within plant systems, enhancing the compound's agricultural utility.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and its biological activities is crucial for the rational design of more effective derivatives.

Comparison with Structural Analogues

Several structural analogues of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been reported in the literature, allowing for structure-activity comparisons. Table 2 presents a comparison of key structural analogues:

CompoundStructural DifferenceMolecular WeightCAS NumberNotable Features
4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiolReference compound249.33 g/mol588673-54-53-methylphenoxy substituent
4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol4-methyl vs. 3-methyl on phenoxy group249.33 g/mol588673-44-34-methylphenoxy (para position) substituent
4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol2-methyl vs. 3-methyl on phenoxy group249.33 g/mol588673-51-22-methylphenoxy (ortho position) substituent
4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiolEthyl vs. methyl at N-4 position263.36 g/mol588673-95-4Ethyl substituent on triazole N-4
4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiolAllyl vs. methyl at N-4 position275.37 g/mol667413-68-5Allyl substituent on triazole N-4

The position of the methyl group on the phenoxy ring (ortho, meta, or para) and the nature of the substituent at the N-4 position of the triazole ring can significantly influence the biological activities and physicochemical properties of these compounds .

Key Structure-Activity Insights

Based on studies of related triazole derivatives, several structure-activity relationships can be inferred:

  • The triazole-thiol/thione moiety is often essential for biological activity, particularly antimicrobial effects

  • The position of the methyl group on the phenoxy ring can affect binding to biological targets and influence activity

  • Substitution at the N-4 position of the triazole ring can modulate lipophilicity and biological activity

  • The ethyl linker between the phenoxy group and the triazole ring provides conformational flexibility that may be important for binding to biological targets

These structure-activity insights can guide the rational design of new derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Current Research and Future Directions

Research Gaps

Despite the potential applications of 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, several research gaps exist in the current literature:

  • Limited data on specific biological activities and structure-activity relationships

  • Incomplete toxicological profiling

  • Lack of detailed information on optimal synthetic routes and reaction conditions

  • Limited studies on potential applications beyond antimicrobial activities

Future Research Directions

Future research on 4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol could focus on:

  • Comprehensive biological activity screening to identify potential therapeutic applications

  • Development of more efficient and environmentally friendly synthetic routes

  • Detailed structure-activity relationship studies to guide the design of more potent derivatives

  • Investigation of metal complexation properties and potential applications in catalysis

  • Exploration of drug delivery systems incorporating this compound for enhanced efficacy

  • Toxicological and environmental impact assessments to ensure safe use in various applications

Advances in computational chemistry and high-throughput screening methodologies could accelerate the exploration of this compound's potential applications and the development of structurally optimized derivatives.

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